molecular formula C21H27O10P B609044 Minnelide free acid CAS No. 1254885-39-6

Minnelide free acid

Katalognummer B609044
CAS-Nummer: 1254885-39-6
Molekulargewicht: 470.4108
InChI-Schlüssel: O=P(O)(OCO[C@@H]([C@]1(O2)[C@]2([H])C[C@]34[H])[C@]5(C(C)C)[C@](O5)([H])[C@@]6([H])[C@@]1(O6)[C@@]3(C)CCC7=C4COC7=O)O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Minnelide is an effective therapy against pancreatic cancer. Minnelide Inhibits Androgen Dependent, Castration Resistant Prostate Cancer Growth by Decreasing Expression of Androgen Receptor Full Length and Splice Variants. Minnelide reduced tumor volume in multiple models of pancreatic cancer. Minnelide was a more effective drug against pancreatic cancer models. It effectively reduced tumor burden and tumor related morbidity in different unique but complementary mouse models. It reduced metastatic spread and increased survival in the different models as well.

Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer Therapy

Minnelide has shown significant promise as a therapeutic agent against pancreatic cancer. Studies have demonstrated that Minnelide can prevent tumor formation, cause tumor regression, and increase survival in various models of pancreatic cancer. This includes efficacy in treating pancreatic cancer in vitro and in multiple independent yet complementary in vivo models, such as orthotopic models using human pancreatic cancer cell lines in athymic nude mice, xenograft models where human pancreatic tumors were transplanted into severe combined immunodeficient mice, and spontaneous pancreatic cancer mouse models (Chugh et al., 2012).

Non-Small Cell Lung Carcinoma Treatment

Minnelide has been investigated for its anti-tumor effects on non-small cell lung carcinoma (NSCLC). The research suggests that Minnelide exhibits anti-proliferative effects and induces apoptosis in NSCLC cell lines and mouse models. It also influences the expression of various genes related to cell survival and apoptosis (Roušalová et al., 2013).

Ovarian Cancer Inhibition

In the context of ovarian cancer, Minnelide has been found effective in decreasing the cell viability of both platinum-sensitive and resistant epithelial ovarian cancer cells in vitro. Moreover, it has shown promising results when combined with standard chemotherapy, improving the overall survival in mouse models of ovarian cancer (Rivard et al., 2014).

Impact on Gastric Cancer

Minnelide has been evaluated for its effects on gastric cancer, revealing a reduction in tumor burden in gastric cancer cell lines and mouse models. The combination of Minnelide with other chemotherapeutic agents has resulted in significantly smaller tumors compared to control, showcasing its potential in treating gastric cancer (Arora et al., 2017).

Efficacy in Treating Osteosarcoma

Research on osteosarcoma, a common bone cancer in children and adolescents, has indicated that Minnelide significantly reduces tumor burden and lung metastasis in relevant models. It targets pro-survival proteins and pathways, including the NF-κB pathway, showcasing its potential as a therapy for osteosarcoma (Banerjee et al., 2013).

Applications in Acute Myeloid Leukemia

Minnelide has also been evaluated as a potential therapy for acute myeloid leukemia (AML). It has demonstrated effective leukemic clearance in both primary AML blasts and AML cell lines in mice at doses below the maximum tolerated dose. Minnelide's effect on AML involves cell cycle arrest and downregulation of c-Myc (Giri et al., 2019).

Reactivation of p53 in HPV-Positive Cancers

In HPV-positive head and neck squamous cell carcinoma, Minnelide has shown the capability to reactivate wild-type p53 function, leading to activation of apoptosis both in vitro and in vivo. This reactivation and the resultant apoptosis have significant implications for the treatment of HPV-associated cancers (Caicedo-Granados et al., 2014).

Mesothelioma Treatment

Studies on malignant mesothelioma have found that Minnelide, along with its parent compound triptolide, significantly reduces mesothelioma cell viability and induces apoptosis. It affects the level of Hsp70, a protein promoting cancer cell survival, and sensitizes cells to other chemotherapeutic agents (Jacobson et al., 2015).

Eigenschaften

CAS-Nummer

1254885-39-6

Produktname

Minnelide free acid

Molekularformel

C21H27O10P

Molekulargewicht

470.4108

IUPAC-Name

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl dihydrogen phosphate

InChI

InChI=1S/C21H27O10P/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25)/t12-,13-,14-,15-,17+,18-,19-,20+,21+/m0/s1

InChI-Schlüssel

O=P(O)(OCO[C@@H]([C@]1(O2)[C@]2([H])C[C@]34[H])[C@]5(C(C)C)[C@](O5)([H])[C@@]6([H])[C@@]1(O6)[C@@]3(C)CCC7=C4COC7=O)O

SMILES

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(O)O)O7)COC6=O)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Minnelide free acid;  14-O-Phosphonooxymethyltriptolide; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minnelide free acid
Reactant of Route 2
Minnelide free acid
Reactant of Route 3
Minnelide free acid
Reactant of Route 4
Minnelide free acid
Reactant of Route 5
Minnelide free acid
Reactant of Route 6
Minnelide free acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.